

Opiranserin Hydrochloride in Postoperative Pain Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Opiranserin hydrochloride	
Cat. No.:	B11933853	Get Quote

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These application notes provide a comprehensive overview of the use of **opiranserin hydrochloride** (also known as VVZ-149) in preclinical postoperative pain research models. The information is compiled to guide researchers in designing and interpreting studies aimed at evaluating the analgesic efficacy of this novel, non-opioid compound.

Application Notes

Opiranserin is a first-in-class analgesic with a unique dual mechanism of action, making it a promising candidate for the management of moderate to severe postoperative pain.[1][2] It functions as both a glycine transporter 2 (GlyT2) inhibitor and a serotonin 5-HT2A receptor antagonist.[1][2] This dual action targets both central and peripheral pain pathways, offering a synergistic approach to pain relief.[2]

The inhibition of GlyT2 in the spinal cord enhances glycinergic inhibitory neurotransmission, which dampens the transmission of pain signals to the brain.[3][4] Concurrently, the antagonism of 5-HT2A receptors reduces the descending serotonergic facilitatory modulation of pain and decreases the activation of peripheral nociceptors, which are primary sources of postoperative pain.[3][4]

Preclinical evaluation of opiranserin has been conducted in well-established animal models of postoperative and inflammatory pain, demonstrating analgesic efficacy comparable to that of morphine.[3][4]

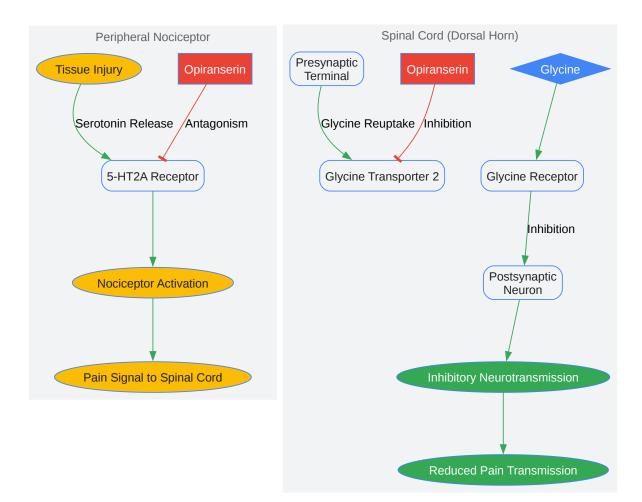


Key Preclinical Pain Models

- Brennan Model (Plantar Incision): This is a widely used and validated model of incisional pain that mimics human postoperative pain. It involves a surgical incision through the skin, fascia, and muscle of the rodent's hind paw, resulting in pain-related behaviors such as guarding, flinching, and mechanical allodynia.
- Formalin Test: This model assesses both acute and persistent inflammatory pain. A dilute
 formalin solution is injected into the paw, eliciting a biphasic pain response: an initial, acute
 phase of neurogenic pain followed by a later, tonic phase of inflammatory pain. This model is
 valuable for differentiating the effects of analgesics on different pain modalities.

Signaling Pathway of Opiranserin





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Caption: Dual mechanism of action of opiranserin.



Data Presentation

In Vitro Activity of Opiranserin

Target	Action	IC50
Glycine Transporter 2 (GlyT2)	Antagonist	0.86 μΜ
Serotonin Receptor 2A (5-HT2A)	Antagonist	1.3 μΜ
Purinergic P2X3 Receptor	Antagonist	0.87 μΜ

IC50 values represent the concentration of opiranserin required to inhibit 50% of the target's activity.

In Vivo Efficacy of Opiranserin in a Rat Model

Compound	Dose (subcutaneous)	Efficacy
Opiranserin	25 mg/kg	Comparable to Morphine
Morphine	3 mg/kg	Positive Control

This data is based on studies in rat models of neuropathic and inflammatory pain, where efficacy was determined by the reduction of mechanical allodynia and other pain-related behaviors.

Preclinical Behavioral Data (Placeholder)

Detailed quantitative data from preclinical studies, such as paw withdrawal thresholds and licking/flinching times, are not publicly available in the reviewed literature. The table below is a template for how such data would be presented.



Treatment Group	Dose	Paw Withdrawal Threshold (g) ± SEM	Licking/Flinching Time (s) ± SEM (Phase 2)
Vehicle Control	-	Data not available	Data not available
Opiranserin	e.g., 10 mg/kg	Data not available	Data not available
Opiranserin	e.g., 25 mg/kg	Data not available	Data not available
Morphine	e.g., 3 mg/kg	Data not available	Data not available

Experimental Protocols Brennan Model of Postoperative Pain

This protocol is a generalized procedure for the Brennan model. Specific parameters for opiranserin studies should be optimized based on the compound's pharmacokinetic profile.

Objective: To assess the analgesic effect of opiranserin on incisional pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

- Anesthesia: Anesthetize the rats with isoflurane or another suitable anesthetic.
- Surgical Incision: Place the rat in a supine position. Make a 1 cm longitudinal incision through the skin, fascia, and plantar muscle of the hind paw with a sterile scalpel blade.
- Suturing: Close the incision with two mattress sutures using 5-0 nylon.
- Postoperative Care: Allow the animals to recover from anesthesia. Monitor for any signs of distress or infection.
- Drug Administration: Administer opiranserin hydrochloride or vehicle control subcutaneously at the desired time point before or after surgery. A reported effective dose is 25 mg/kg.

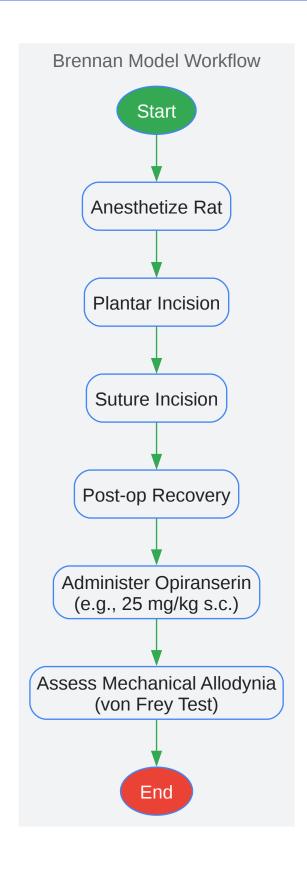






- Behavioral Testing (Mechanical Allodynia):
 - At selected time points post-surgery (e.g., 2, 4, 6, 24 hours), place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate.
 - Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the incised paw.
 - The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.





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Caption: Workflow for the Brennan model of postoperative pain.



Formalin Test

This protocol is a generalized procedure for the formalin test.

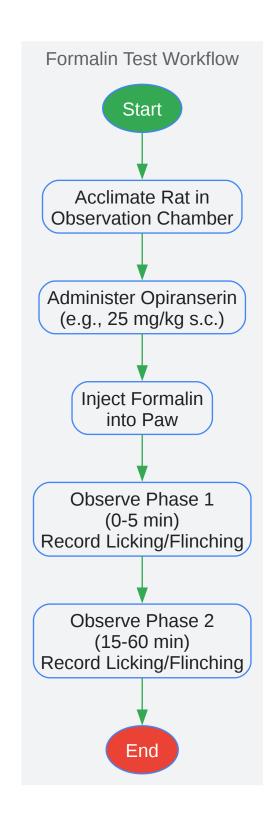
Objective: To evaluate the effect of opiranserin on acute and inflammatory pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

- Acclimation: Place the rats in individual observation chambers and allow them to acclimate for at least 30 minutes.
- Drug Administration: Administer opiranserin hydrochloride or vehicle control subcutaneously at a predetermined time before the formalin injection (e.g., 30 minutes). A reported effective dose is 25 mg/kg.
- Formalin Injection: Inject 50 μ L of 5% formalin solution into the plantar surface of one hind paw.
- Behavioral Observation: Immediately after injection, observe and record the cumulative time the animal spends licking or flinching the injected paw. The observation period is typically divided into two phases:
 - Phase 1 (Acute Phase): 0-5 minutes post-injection.
 - Phase 2 (Inflammatory Phase): 15-60 minutes post-injection.





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Caption: Workflow for the formalin test.



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